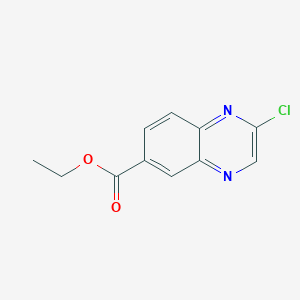

Ethyl 2-chloroquinoxaline-6-carboxylate

Description

Properties

Molecular Formula |

C11H9ClN2O2 |

|---|---|

Molecular Weight |

236.65 g/mol |

IUPAC Name |

ethyl 2-chloroquinoxaline-6-carboxylate |

InChI |

InChI=1S/C11H9ClN2O2/c1-2-16-11(15)7-3-4-8-9(5-7)13-6-10(12)14-8/h3-6H,2H2,1H3 |

InChI Key |

CLNOHMBYBDTFKH-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC2=NC=C(N=C2C=C1)Cl |

Origin of Product |

United States |

Chemical Reactivity and Transformation Pathways of Ethyl 2 Chloroquinoxaline 6 Carboxylate

Nucleophilic Aromatic Substitution (SNAr) Reactions at the Chloro Position

The SNAr reaction is a cornerstone of the chemistry of 2-chloroquinoxalines. The pyrazine (B50134) ring, being inherently electron-deficient, facilitates the attack of nucleophiles. This effect is enhanced by the ethyl carboxylate group at the 6-position, which further withdraws electron density from the ring system, thereby activating the C2-Cl bond towards substitution.

The substitution of the C2-chloro group with nitrogen-based nucleophiles is a widely utilized transformation for creating new carbon-nitrogen bonds. This reaction is fundamental in the synthesis of various biologically active quinoxaline (B1680401) derivatives. A variety of primary and secondary amines, as well as hydrazine (B178648), can serve as effective nucleophiles.

For instance, the reaction of ethyl 2-chloroquinoxaline-6-carboxylate with a secondary amine like tert-butyl piperazine-1-carboxylate proceeds efficiently. researchgate.net The reaction is typically carried out in a polar aprotic solvent such as dioxane at an elevated temperature, often in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) to scavenge the HCl generated during the reaction. researchgate.net

| Reactants | Conditions | Product | Reference |

|---|---|---|---|

| This compound, tert-butyl piperazine-1-carboxylate | DIPEA, Dioxane, 100 °C | Ethyl 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)quinoxaline-6-carboxylate | researchgate.net |

Similar to nitrogen nucleophiles, oxygen-based nucleophiles such as alkoxides and phenoxides, and sulfur-based nucleophiles like thiolates, can displace the chlorine atom at the C2 position. These reactions provide access to 2-alkoxy- and 2-arylthio-quinoxaline derivatives, respectively.

While specific examples for this compound are not extensively documented in readily available literature, the reactivity of the parent 2-chloroquinoxaline (B48734) serves as a reliable model. Reactions with sodium alkoxides (e.g., sodium methoxide) in the corresponding alcohol or an aprotic solvent like DMF would be expected to yield the corresponding 2-alkoxyquinoxaline ester. Likewise, reaction with thiols or their corresponding sodium thiolates (e.g., sodium thiophenoxide) readily forms 2-thioether derivatives. rsc.org The anionic thiolate is a potent nucleophile for this type of transformation. rsc.orgyoutube.com

The mechanism for nucleophilic aromatic substitution on activated heteroaromatic halides like 2-chloroquinoxaline is well-established and proceeds via a two-step addition-elimination sequence. researchgate.net In the first, rate-determining step, the nucleophile attacks the carbon atom bearing the leaving group (the chlorine atom), breaking the aromaticity of the pyrazine ring and forming a resonance-stabilized anionic intermediate. This intermediate is known as a Meisenheimer complex or a σ-adduct. The negative charge is delocalized over the electron-withdrawing quinoxaline ring system. In the second, faster step, the leaving group (chloride ion) is expelled, and the aromaticity of the ring is restored, yielding the final substitution product.

For chloroquinoxaline derivatives, the nitrogen atoms in the pyrazine ring play a crucial role in stabilizing the negative charge of the Meisenheimer intermediate, thus facilitating the reaction. The presence of an additional electron-withdrawing group, such as the ester at the 6-position, further stabilizes this intermediate, thereby increasing the rate of reaction compared to unsubstituted 2-chloroquinoxaline.

Transformations Involving the Ester Group

The ethyl ester group at the 6-position offers another handle for chemical modification, allowing for its conversion into other functional groups.

The ethyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions.

Saponification (Base-Catalyzed Hydrolysis): This is the more common method for converting the ester to the carboxylic acid. It involves treating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), typically in a co-solvent like methanol (B129727) or ethanol (B145695) to ensure solubility. The reaction mixture is often heated to drive the reaction to completion. The initial product is the carboxylate salt, which is then protonated in a separate acidic workup step (e.g., by adding HCl) to yield the final quinoxaline carboxylic acid. This method is effective for various quinoxaline ester derivatives.

| Starting Material Type | Conditions | Product | Reference |

|---|---|---|---|

| Quinoxaline methyl ester derivative | 1. NaOH, Methanol, Water, Reflux 2. Acid workup | Quinoxaline carboxylic acid derivative | nih.gov |

| Quinoxaline-triazole hybrid ethyl ester | 1. NaOH or LiOH 2. HCl | Quinoxaline-triazole hybrid carboxylic acid | researchgate.net |

Acid-Catalyzed Hydrolysis: Alternatively, the ester can be hydrolyzed by heating it in an aqueous acidic solution (e.g., aqueous HCl or H₂SO₄). This reaction is reversible, and an excess of water is typically used to drive the equilibrium towards the carboxylic acid product.

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. For this compound, this allows for the synthesis of other alkyl esters. The reaction can be catalyzed by either an acid or a base. nih.gov To ensure a high yield of the desired product, the alcohol reactant is usually used in large excess, often serving as the solvent.

For example, reacting a quinoxaline ethyl ester with methanol in the presence of a catalyst would yield the corresponding methyl ester. Similarly, reaction with a more complex alcohol like diethanolamine (B148213) has been shown to result in transesterification to form the corresponding diethanolamine ester, highlighting that even with nucleophiles containing both amine and alcohol functionalities, transesterification can be a competing or even preferred pathway over SNAr under certain conditions. researchgate.netresearchgate.net

| Starting Ester | Alcohol | Conditions | Product | Reference |

|---|---|---|---|---|

| Quinoxaline ethyl ester derivative | Methanol | Aqueous ammonia (B1221849) (catalyst), Methanol (solvent) | Quinoxaline methyl ester derivative | researchgate.netresearchgate.net |

| Quinoxaline ethyl ester derivative | Diethanolamine | Reflux | Mono diethanolamine ester derivative | researchgate.netresearchgate.net |

Conversion to Amides, Hydrazides, and Other Carboxylic Acid Derivatives

The ethyl ester group at the C-6 position of the quinoxaline ring can be readily converted into a variety of other carboxylic acid derivatives, most notably amides and hydrazides. These transformations typically involve nucleophilic acyl substitution, where the ethoxy group (-OEt) of the ester is replaced by an amine or hydrazine derivative.

The general synthesis of amides from carboxylic acids and amines often involves a coupling agent or the conversion of the acid to a more reactive derivative like an acid chloride. uobasrah.edu.iqorganic-chemistry.orgmnstate.edu In the case of this compound, direct aminolysis can be achieved by heating the ester with a primary or secondary amine. This reaction can sometimes be facilitated by the use of ultrasound irradiation, which has been shown to promote the synthesis of secondary amides from esters and amines. organic-chemistry.org

Hydrazide formation is accomplished through the reaction of the ester with hydrazine hydrate (B1144303) (N₂H₄·H₂O), typically in a refluxing alcohol solvent such as ethanol. nih.govnih.govmdpi.comsigmaaldrich.com This reaction, known as hydrazinolysis, is generally efficient for converting esters to their corresponding carbohydrazides. These hydrazides are valuable intermediates themselves, serving as precursors for the synthesis of more complex heterocyclic systems and hydrazones. nih.govresearchgate.net For instance, the resulting 2-chloroquinoxaline-6-carbohydrazide can be further reacted with aldehydes or ketones to form N'-arylidene carbohydrazides. nih.govmdpi.com

The reactivity of the ester allows for the synthesis of a wide array of derivatives, which is a common strategy in medicinal chemistry to explore structure-activity relationships. researchgate.net

Table 1: Synthesis of Amide and Hydrazide Derivatives

| Product Type | Reagent(s) | General Conditions | Reference(s) |

| Amide | Primary or Secondary Amine (R¹R²NH) | Heating in a suitable solvent. | uobasrah.edu.iqorganic-chemistry.org |

| Hydrazide | Hydrazine Hydrate (N₂H₄·H₂O) | Refluxing in ethanol. | nih.govnih.gov |

| Hydrazone | Aldehyde/Ketone (R³R⁴C=O) on Hydrazide | Refluxing in ethanol, often with a catalytic amount of base like piperidine. | nih.govmdpi.com |

Reduction of the Ester Moiety

The ester group of this compound can be reduced to a primary alcohol, (2-chloroquinoxalin-6-yl)methanol. This transformation is typically achieved using strong reducing agents. Lithium aluminum hydride (LiAlH₄) is a common reagent for the reduction of esters to primary alcohols. mnstate.edu The reaction is generally performed in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to neutralize the reaction mixture and protonate the resulting alkoxide.

Alternatively, partial hydrolysis of the ester to the corresponding carboxylic acid can occur under certain acidic or basic conditions, for example, during reductions carried out in refluxing aqueous acid. researchgate.net

Reactivity of the Quinoxaline Ring System

The quinoxaline ring is an electron-deficient heteroaromatic system due to the presence of the two nitrogen atoms in the pyrazine ring. This electronic nature significantly influences its reactivity.

Electrophilic Aromatic Substitution on Functionalized Quinoxalines

Electrophilic aromatic substitution (SEAr) reactions involve the replacement of an atom, typically hydrogen, on an aromatic ring with an electrophile. wikipedia.org The regioselectivity and rate of these reactions are heavily influenced by the substituents already present on the ring. wikipedia.orglkouniv.ac.in

In this compound, the quinoxaline nucleus is generally deactivated towards electrophilic attack due to the electron-withdrawing nature of the two nitrogen atoms. Further deactivation comes from the chloro group at C-2 and the ethyl carboxylate group at C-6. Electrophilic substitution, if it occurs, would be expected to happen on the benzene (B151609) portion of the ring system (positions C-5, C-7, or C-8). The directing effects of the existing substituents would determine the precise location of substitution. The carboxylate group is a meta-director and a deactivator. lkouniv.ac.in Predicting the exact outcome of reactions like nitration or halogenation on this complex, deactivated system can be difficult and is often determined empirically. wikipedia.org In some studies on related quinoline (B57606) systems, electrophilic substitution like nitration has been successfully carried out, demonstrating that such reactions are possible despite the deactivated nature of the ring. researchgate.net

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)

The chlorine atom at the C-2 position of this compound is a key handle for synthetic diversification via metal-catalyzed cross-coupling reactions. nih.gov Chloroquinoxalines are excellent substrates for forming new carbon-carbon and carbon-heteroatom bonds. nih.gov

Suzuki-Miyaura Coupling: This reaction involves the coupling of the chloroquinoxaline with an organoboron compound (typically a boronic acid or ester) in the presence of a palladium catalyst and a base. beilstein-journals.orgrsc.org This method is highly effective for creating new C-C bonds by introducing aryl or vinyl substituents at the C-2 position. A variety of palladium catalysts, ligands, and reaction conditions have been developed to facilitate this transformation efficiently. beilstein-journals.org

Sonogashira Coupling: The Sonogashira reaction couples the chloroquinoxaline with a terminal alkyne, providing a powerful method for constructing C(sp²)-C(sp) bonds. researchgate.netwikipedia.orglibretexts.org This reaction is typically catalyzed by a palladium complex and co-catalyzed by a copper(I) salt, in the presence of a base such as an amine. libretexts.orgorganic-chemistry.org Copper-free Sonogashira protocols have also been developed to avoid the formation of alkyne homocoupling byproducts. wikipedia.orgorganic-chemistry.org The reactivity of the C-Cl bond in chloroquinoxalines makes them suitable substrates for these couplings, leading to the synthesis of 2-alkynylquinoxaline derivatives. nih.govbeilstein-journals.org

These cross-coupling reactions are fundamental in modern organic synthesis due to their broad functional group tolerance and reliability, enabling the construction of complex molecules with diverse functionalities. rsc.orgethz.ch

Table 2: Metal-Catalyzed Cross-Coupling Reactions at the C-2 Position

| Reaction Name | Coupling Partner | Catalyst System | Product Type | Reference(s) |

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid or Ester | Pd catalyst (e.g., (PPh₃)₂PdCl₂) + Base (e.g., Cs₂CO₃) | 2-Aryl/Vinyl-quinoxaline derivative | beilstein-journals.orgrsc.orgbeilstein-journals.org |

| Sonogashira | Terminal Alkyne | Pd catalyst + Cu(I) co-catalyst (optional) + Base | 2-Alkynyl-quinoxaline derivative | nih.govwikipedia.orglibretexts.orgorganic-chemistry.org |

Oxidative and Reductive Transformations of the Heterocyclic Rings

The quinoxaline core can undergo both oxidation and reduction, leading to significant structural changes.

Oxidation: Quinoxaline derivatives can be oxidized under various conditions. For example, quinoxalin-2(1H)-ones can be oxidized to quinoxaline-2,3-diones using reagents like [bis(trifluoroacetoxy)iodo]benzene (B57053) or under visible-light-mediated conditions with oxygen as the oxidant. researchgate.net While this compound does not possess the quinoxalinone structure, the pyrazine ring is susceptible to oxidation, potentially forming N-oxides upon treatment with peroxy acids.

Reduction: The pyrazine ring of the quinoxaline system can be reduced. For example, quinoxaline and its derivatives can be reduced to the corresponding 1,2,3,4-tetrahydroquinoxalines using formic acid in formamide. rsc.org In some cases, this reductive formylation can lead to N,N'-diformyl-1,2,3,4-tetrahydroquinoxaline products. rsc.org The reduction of quinoxaline N-oxides is also a common transformation, often proceeding stepwise to first afford mono-N-oxides and then the fully reduced quinoxaline. nih.gov

Chemical Stability and Degradation Pathways of this compound

The chemical stability of this compound is influenced by its functional groups. The compound is generally stable under neutral, anhydrous conditions. However, it is susceptible to degradation under certain circumstances.

Potential degradation pathways include:

Hydrolysis: The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid (2-chloroquinoxaline-6-carboxylic acid) under either acidic or basic aqueous conditions.

Nucleophilic Aromatic Substitution: The C-2 chloro group is activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing nature of the adjacent nitrogen atoms. It can be displaced by various nucleophiles, such as amines, alkoxides, or thiolates. This reactivity is a common degradation pathway but is also synthetically useful. rsc.orgresearchgate.net

Photodegradation: Many aromatic and heteroaromatic compounds are susceptible to degradation upon exposure to UV light. While specific data for this compound is not readily available, this remains a potential pathway for decomposition.

Reductive Dechlorination: Under certain reductive conditions, particularly with catalytic hydrogenation, the C-Cl bond may be cleaved.

Advanced Spectroscopic Characterization and Structural Elucidation of Ethyl 2 Chloroquinoxaline 6 Carboxylate

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are essential for identifying the functional groups present in ethyl 2-chloroquinoxaline-6-carboxylate. rsc.orgspectroscopyonline.com

Infrared (IR) Spectroscopy

The IR spectrum is dominated by absorptions corresponding to the vibrations of polar bonds. The most prominent peak is expected to be the C=O stretching vibration of the ethyl ester group, which typically appears in the range of 1720-1740 cm⁻¹. Other key absorptions include the C-O stretching of the ester, the C-Cl stretching, and the various vibrations of the quinoxaline (B1680401) aromatic system. The aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the C=N and C=C stretching vibrations of the quinoxaline ring will appear in the 1500-1600 cm⁻¹ region.

Raman Spectroscopy

Raman spectroscopy, which detects vibrations that cause a change in polarizability, provides complementary information. The symmetric vibrations of the aromatic ring are often stronger in the Raman spectrum than in the IR spectrum. The C=C and C=N bonds of the quinoxaline ring are expected to show strong Raman signals.

Predicted Vibrational Frequencies

| Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | 3100-3000 |

| Aliphatic C-H Stretch | 2980-2850 | 2980-2850 |

| C=O Stretch (Ester) | 1735-1720 | 1735-1720 |

| Aromatic C=N/C=C Stretch | 1600-1450 | 1600-1450 |

| C-O Stretch (Ester) | 1300-1100 | 1300-1100 |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis (e.g., LC-MS, HRMS)

Mass spectrometry (MS) is used to determine the molecular weight and to gain insight into the structure through analysis of fragmentation patterns. spectroscopyonline.comstackexchange.com High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can confirm the elemental composition of the molecule.

For this compound (C₁₁H₉ClN₂O₂), the expected exact mass can be calculated. The mass spectrum would show a molecular ion peak [M]⁺ and an [M+2]⁺ peak with an intensity ratio of approximately 3:1, which is characteristic of the presence of a single chlorine atom.

Fragmentation Analysis

The fragmentation of the molecular ion would likely proceed through several key pathways:

Loss of the ethoxy radical (•OCH₂CH₃) from the ester group.

Subsequent loss of a carbon monoxide (CO) molecule.

Loss of a chlorine radical (•Cl).

Cleavage of the entire ethyl carboxylate group.

Predicted Mass Spectrometry Data

| Ion | Predicted m/z |

|---|---|

| [M]⁺ (C₁₁H₉³⁵ClN₂O₂) | 236.0353 |

| [M+2]⁺ (C₁₁H₉³⁷ClN₂O₂) | 238.0323 |

| [M - C₂H₅O]⁺ | 191.0118 |

| [M - C₂H₅O - CO]⁺ | 163.0168 |

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While no specific crystal structure for this compound is publicly available, predictions can be made based on similar structures. For instance, the crystal structure of a related compound, ethyl 2-chloro-6-methylquinoline-3-carboxylate, reveals π-π stacking interactions between the aromatic rings. nih.gov A similar packing arrangement would be expected for this compound, where the planar quinoxaline rings stack on top of each other, contributing to the stability of the crystal lattice. Hydrogen bonding interactions, although weak, may also be present.

Other Advanced Spectroscopic Techniques for Electronic Structure and Dynamics

Other spectroscopic techniques can be used to probe the electronic properties of the molecule.

UV-Visible Spectroscopy

UV-Visible spectroscopy measures the electronic transitions within the molecule. The quinoxaline ring system is a chromophore, and the spectrum is expected to show characteristic absorptions corresponding to π-π* and n-π* transitions. The positions of these absorption maxima provide information about the extent of conjugation and the electronic effects of the substituents.

Computational Studies

In modern chemical research, experimental spectroscopic data is often complemented by quantum chemical calculations, such as Density Functional Theory (DFT). These calculations can predict spectroscopic properties (NMR chemical shifts, vibrational frequencies) with a high degree of accuracy, aiding in the interpretation of experimental spectra and providing a deeper understanding of the molecule's electronic structure and reactivity.

Computational Chemistry and Theoretical Studies of Ethyl 2 Chloroquinoxaline 6 Carboxylate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction (e.g., Frontier Molecular Orbitals, Charge Distribution)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in understanding the electronic characteristics of Ethyl 2-chloroquinoxaline-6-carboxylate. researchgate.netresearchgate.net These methods provide detailed information about the molecule's electronic structure, which governs its stability, reactivity, and spectroscopic properties.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. researchgate.net A smaller gap suggests higher reactivity. For quinoxaline (B1680401) derivatives, the HOMO is typically distributed over the benzene (B151609) ring and the nitrogen atoms, while the LUMO is often localized on the pyrazine (B50134) ring. tandfonline.comscispace.com The presence of the electron-withdrawing chloro and carboxylate groups on this compound is expected to lower the energies of both HOMO and LUMO and reduce the energy gap, enhancing the molecule's electrophilicity.

Charge Distribution and Molecular Electrostatic Potential (MEP): Analysis of charge distribution reveals the electron density across the molecule. In this compound, the nitrogen atoms and the oxygen atoms of the ester group are expected to have a partial negative charge, making them potential sites for electrophilic attack. Conversely, the carbon atom attached to the chlorine (C2) is highly electron-deficient and thus susceptible to nucleophilic attack. This is a characteristic feature of 2-chloroquinoxaline (B48734) compounds. nih.gov

A Molecular Electrostatic Potential (MEP) map visually represents the charge distribution. For quinoxaline derivatives, negative potential (red/yellow) is typically located around the nitrogen atoms, indicating lone pair electron density, while positive potential (blue) is found near the hydrogen atoms. nih.gov The electron-withdrawing substituents would create a more positive potential on the quinoxaline ring system, particularly at the C2 position, highlighting its electrophilic nature.

Table 5.1: Predicted Electronic Properties of Quinoxaline Derivatives from DFT Calculations This table presents typical values for related quinoxaline derivatives calculated using DFT methods (e.g., B3LYP/6-311G(d,p)) to illustrate the expected properties of this compound.

| Parameter | Predicted Value Range | Significance |

| EHOMO | -6.5 to -7.5 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| ELUMO | -2.0 to -3.0 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 3.5 to 5.0 eV | Indicates chemical reactivity and kinetic stability; smaller gap implies higher reactivity. researchgate.net |

| Dipole Moment | 2.0 to 4.0 Debye | Measures the overall polarity of the molecule, influencing solubility and intermolecular interactions. researchgate.net |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules, providing insights into their conformational flexibility and how they interact with their environment. ox.ac.ukrsc.org For this compound, MD simulations can elucidate the preferred orientation of the ethyl carboxylate group and the nature of intermolecular forces in condensed phases.

Conformational Analysis: The primary source of conformational flexibility in this compound is the ethyl carboxylate group at the C6 position. Rotation around the C-C and C-O single bonds of this ester group can lead to different conformers. MD simulations can explore the potential energy surface associated with these rotations to identify the most stable (lowest energy) conformations. Studies on similar ester-substituted heterocycles have shown that the orientation of the ester group relative to the aromatic ring system is a critical factor in determining crystal packing and interactions. mdpi.com

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Computational methods can accurately predict spectroscopic data, which is invaluable for structure verification and interpretation of experimental spectra.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a standard application of DFT, typically using the Gauge-Independent Atomic Orbital (GIAO) method. nih.govias.ac.innih.gov By calculating the magnetic shielding tensors for each nucleus, theoretical chemical shifts can be obtained. nyu.edu These calculations are highly sensitive to the molecular geometry and electronic environment. For this compound, DFT can predict the distinct chemical shifts for the aromatic protons and carbons of the quinoxaline core, as well as those for the ethyl ester group. Comparing calculated spectra with experimental data helps confirm peak assignments. scispace.comnih.gov Studies on various quinoxalines have shown good to excellent correlation between GIAO-DFT calculated and experimental chemical shifts. nih.gov

Vibrational Frequencies: Theoretical vibrational (infrared and Raman) spectra can be calculated using DFT. researchgate.net These calculations provide the frequencies and intensities of the fundamental vibrational modes. scispace.com For this compound, characteristic frequencies would include C-H stretching of the aromatic ring, C=N and C=C stretching within the quinoxaline core, the C-Cl stretching mode, and the prominent C=O stretching of the ester group. scispace.comresearchgate.net Theoretical calculations aid in the assignment of complex experimental spectra, as the potential energy distribution (PED) for each mode can be determined. nih.gov A scaling factor is often applied to the calculated frequencies to correct for anharmonicity and methodological approximations. nih.govias.ac.in

Table 5.3: Predicted Spectroscopic Data for this compound This table shows representative calculated values for key spectroscopic features based on studies of similar quinoxaline and chloro-quinoline structures.

| Spectroscopic Parameter | Predicted Range (Scaled) | Vibrational/Structural Assignment |

| ¹³C NMR Chemical Shift | 160-165 ppm | Carbonyl carbon (C=O) of the ester group. |

| ¹³C NMR Chemical Shift | 145-155 ppm | Quinoxaline carbons bonded to nitrogen (C2, C3). |

| ¹H NMR Chemical Shift | 8.0-9.0 ppm | Aromatic protons on the quinoxaline ring. |

| IR Frequency (C=O stretch) | 1710-1730 cm⁻¹ | Stretching vibration of the ester carbonyl group. scispace.com |

| IR Frequency (C=N stretch) | 1550-1620 cm⁻¹ | Stretching vibration of the imine bonds in the pyrazine ring. |

| IR Frequency (C-Cl stretch) | 650-800 cm⁻¹ | Stretching vibration of the carbon-chlorine bond. |

Elucidation of Reaction Mechanisms via Computational Methods (e.g., Transition State Analysis for SNAr)

One of the most powerful applications of computational chemistry is the elucidation of reaction mechanisms. For this compound, the most significant reaction is Nucleophilic Aromatic Substitution (SNAr) at the C2 position, where the chlorine atom is displaced by a nucleophile.

The quinoxaline ring system is electron-deficient, which facilitates SNAr reactions. The chlorine at the C2 position is activated by the adjacent ring nitrogen atom. Computational methods can model the entire reaction pathway of an SNAr reaction. This involves locating the structures and energies of the reactants, products, any intermediates (like a Meisenheimer complex), and, most importantly, the transition state (TS). chemrxiv.org

The energy of the transition state determines the activation energy (ΔG‡) of the reaction, which is directly related to the reaction rate. By comparing the activation energies for attack at different positions or with different nucleophiles, chemists can predict reactivity and regioselectivity. researchgate.net For 2-chloroquinoxaline, studies have shown that the reaction with nucleophiles like anilines follows a bimolecular SNAr mechanism. researchgate.net While some SNAr reactions proceed through a distinct two-step mechanism involving a stable Meisenheimer intermediate, many, especially in the gas phase or with certain substrates, are found to be concerted (cSNAr), where bond formation and bond breaking occur in a single step via one transition state. nih.govresearchgate.net Computational analysis can distinguish between these pathways. researchgate.net

Table 5.4: Illustrative Calculated Activation Energies for SNAr on Chloro-N-Heterocycles Data represents typical values from DFT calculations for SNAr reactions on related chloro-aza-aromatic compounds.

| Reaction Step | Parameter | Typical Calculated Value (kcal/mol) | Significance |

| Nucleophilic Attack | ΔG‡ (Activation Energy) | 15 - 25 | The energy barrier that must be overcome for the reaction to proceed. Lower values indicate a faster reaction. |

| Intermediate Formation | ΔGint (Intermediate Energy) | -5 to +5 | The relative stability of the Meisenheimer complex. A negative value indicates a stable intermediate. |

| Overall Reaction | ΔGrxn (Reaction Energy) | -20 to -10 | The overall thermodynamic driving force of the reaction. A negative value indicates an exothermic/exergonic reaction. |

Quantitative Structure-Property Relationship (QSPR) Studies Focusing on Chemical and Reactivity Parameters

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with a specific property or biological activity. nih.govmdpi.com

For a series of quinoxaline derivatives, a QSPR model could be developed to predict their reactivity in SNAr reactions. This would involve calculating a set of molecular descriptors for each compound in the series. These descriptors, derived from computational chemistry, can be electronic (e.g., HOMO/LUMO energies, atomic charges), steric (e.g., molecular volume), or thermodynamic (e.g., hydration energy). nih.govmdpi.com

A statistical method, such as multiple linear regression, is then used to create an equation that links these descriptors to an experimentally measured property, like the reaction rate constant. A robust QSPR model can then be used to predict the reactivity of new, unsynthesized quinoxaline derivatives, guiding synthetic efforts toward compounds with desired properties. chemrxiv.org For example, a 3D-QSAR model for quinoxaline derivatives showed that hydrophobic and less sterically hindered groups could enhance biological activity, a principle that could be applied to reactivity as well. nih.gov

Ethyl 2 Chloroquinoxaline 6 Carboxylate As a Synthetic Building Block and Precursor Chemistry

Design and Synthesis of Complex Quinoxaline (B1680401) Architectures

The inherent reactivity of the chloro and ester functionalities on the quinoxaline core allows for its elaboration into larger, more complex systems. This includes the construction of fused heterocyclic rings and the incorporation of the quinoxaline unit into macromolecules.

The quinoxaline nucleus is a common feature in various fused heterocyclic systems, many of which exhibit significant biological activities. Ethyl 2-chloroquinoxaline-6-carboxylate provides a convenient entry point to these complex structures. A common strategy involves the initial reaction at the 2-chloro position, followed by cyclization reactions involving the substituent introduced and potentially the ester group at the 6-position or other parts of the quinoxaline ring.

One prominent example is the synthesis of iau.irnih.govnih.govtriazolo[4,3-a]quinoxalines. While many syntheses start from 2,3-dichloroquinoxaline (B139996) iau.irnih.govnih.gov, the methodology is readily adaptable. The synthesis typically begins with the reaction of a hydrazine (B178648) derivative with the 2-chloroquinoxaline (B48734) moiety. For instance, 2,3-dichloroquinoxaline reacts with hydrazine hydrate (B1144303) to yield 2-chloro-3-hydrazinyl quinoxaline iau.irnih.gov. This intermediate can then be cyclized with orthoesters, such as triethyl orthoformate, to form the fused triazole ring iau.irnih.gov. The resulting 4-chloro- iau.irnih.govnih.govtriazolo[4,3-a]quinoxaline can be further functionalized by nucleophilic substitution of the remaining chlorine atom iau.ir. A similar strategy starting with this compound would lead to the corresponding triazoloquinoxaline with a carboxylate group at the 8-position, offering a handle for further derivatization.

Another important class of fused systems is the pyrazolo[1,5-a]quinoxalines. Although direct synthesis from this compound is not extensively documented in the provided results, the general strategies for forming pyrazole (B372694) rings fused to heterocycles can be applied. For example, the synthesis of pyrazolo-1,2,4-triazolo[4,3-a]quinoxalines has been reported, highlighting the versatility of the quinoxaline core in forming multi-fused systems nih.gov.

Furthermore, the synthesis of pyrimidothienoquinoxalines has been achieved from 3-amino-2-ethoxycarbonylthieno[2,3-b]quinoxaline, demonstrating the potential for building complex fused systems onto the quinoxaline scaffold scispace.com. The reactivity of the chloro group in this compound allows for the introduction of various side chains that can subsequently be used to construct additional fused rings.

| Fused Heterocyclic System | Starting Material Example | Key Reaction | Ref. |

| iau.irnih.govnih.govTriazolo[4,3-a]quinoxaline | 2,3-Dichloroquinoxaline | Reaction with hydrazine followed by cyclization with orthoesters | iau.irnih.govnih.gov |

| Pyrimidothienoquinoxaline | 3-Amino-2-ethoxycarbonylthieno[2,3-b]quinoxaline | Reaction with triethyl orthoformate | scispace.com |

The quinoxaline moiety can be incorporated into macrocyclic structures and polymers, often imparting unique photophysical or electronic properties to the resulting materials. While direct polymerization or macrocyclization of this compound is not a common approach, it can be converted into monomers suitable for such reactions.

For instance, the synthesis of new macrocycles containing one or two quinoxaline units within a polyether and thioether chain has been described, starting from quinoxaline-2,3-dithione (B12363654) researchgate.net. This highlights the potential for bifunctional quinoxaline derivatives to act as building blocks for macrocycles. By analogy, derivatives of this compound, where the chloro and ester groups are converted to other reactive functionalities, could be employed in similar macrocyclization reactions.

In the realm of polymer chemistry, quinoxaline-based polymers have been synthesized for applications in organic photovoltaics capes.gov.br. These polymers often feature a donor-acceptor architecture, where the electron-deficient quinoxaline unit is paired with an electron-rich moiety. This compound can be envisioned as a precursor to such monomers. For example, the chloro group can be substituted via cross-coupling reactions to introduce other aromatic units, and the ester group can be modified to provide a polymerizable handle. The synthesis of cyclic poly(2-ethyl-2-oxazoline) with a degradable disulfide bond illustrates a sophisticated polymerization technique that could potentially be adapted for quinoxaline-containing monomers researchgate.net.

Scaffold Diversity through Further Derivatization of Functionalized Products

The initial products derived from this compound can be further modified to introduce a wide range of functional groups and to create chiral derivatives, thereby expanding the chemical space accessible from this versatile building block.

The chloro and ester groups of this compound and its derivatives are amenable to a variety of chemical transformations. The chlorine atom at the 2-position is susceptible to nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of a wide range of substituents, including amines, thiols, and alkoxides rasayanjournal.co.in. For example, 2,6-dichloroquinoxaline (B50164) has been shown to react with various alcohols, thiols, and amines under phase-transfer catalysis conditions to yield 2-substituted-6-chloroquinoxalines rasayanjournal.co.in. These reactions provide a straightforward route to introduce diverse functional groups onto the quinoxaline scaffold.

The ester group at the 6-position can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, esters, or other functionalities. For instance, the synthesis of 2,3-difuryl-quinoxaline-6-carboxylic acid and its subsequent coupling with various amines to form amide-functionalized quinoxaline analogs has been reported nih.gov. This demonstrates the utility of the carboxylic acid group as a handle for further derivatization.

Furthermore, the quinoxaline ring itself can undergo reactions such as vicarious nucleophilic substitution (VNS) of hydrogen, particularly when activated by an N-oxide group, allowing for the introduction of cyanoalkyl, sulfonylalkyl, and benzyl (B1604629) substituents rsc.org.

| Functional Group Introduction | Reaction Type | Example | Ref. |

| Amino, Thio, Alkoxy | Nucleophilic Aromatic Substitution | Reaction of 2,6-dichloroquinoxaline with amines, thiols, alcohols | rasayanjournal.co.in |

| Amide | Amide Coupling | Coupling of 2,3-difuryl-quinoxaline-6-carboxylic acid with amines | nih.gov |

| Cyanoalkyl, Sulfonylalkyl | Vicarious Nucleophilic Substitution | VNS on quinoxaline N-oxide | rsc.org |

The development of chiral quinoxaline derivatives is of significant interest, particularly for applications in medicinal chemistry and asymmetric catalysis. While the synthesis of chiral quinoxalines directly from this compound is not explicitly detailed in the provided search results, methods for introducing chirality into the quinoxaline scaffold have been established.

One notable approach is the asymmetric synthesis of 1-(2'-amino-2'-carboxyethyl)-1,4-dihydro-6,7-quinoxaline-2,3-diones nih.gov. In this work, the R- and S-enantiomers were prepared, demonstrating that chirality can be introduced via a side chain attached to a nitrogen atom of the quinoxaline ring nih.gov. This strategy could be adapted to derivatives of this compound, for example, by first introducing a nitrogen nucleophile at the 2-position and then attaching a chiral side chain. The ester group at the 6-position could be maintained or modified as needed for the target application.

Development of Advanced Materials Precursors (e.g., electroluminescent materials, organic semiconductors, dyes)

Quinoxaline derivatives are recognized as valuable components in the development of advanced materials due to their electron-deficient nature, which is beneficial for creating materials with desirable electronic and photophysical properties. This compound serves as a key precursor for the synthesis of these materials.

Quinoxaline-based materials have shown significant promise as electroluminescent materials for use in organic light-emitting diodes (OLEDs) capes.gov.brresearchgate.netsigmaaldrich.com. These materials often consist of a quinoxaline core functionalized with chromophores. The synthesis of such materials can involve Pd-catalyzed C-N coupling reactions to attach triarylamine and other fluorophores to the quinoxaline scaffold capes.gov.br. The presence of the chloro group in this compound makes it an ideal substrate for such cross-coupling reactions.

In the field of organic semiconductors, quinoxaline derivatives are utilized as n-type or ambipolar materials in organic field-effect transistors (OFETs) nih.govrsc.org. The electron-withdrawing nature of the quinoxaline ring facilitates electron transport. The tunability of the electronic properties through substitution on the quinoxaline ring is a key advantage patsnap.com. This compound can be used to synthesize a variety of substituted quinoxalines for this purpose. For example, the chloro group can be replaced with other aromatic or heteroaromatic units to modulate the electronic properties of the resulting semiconductor.

Furthermore, the extended π-systems that can be constructed from quinoxaline derivatives make them suitable for use as dyes. The absorption and emission properties of these dyes can be tuned by modifying the substituents on the quinoxaline ring. The synthesis of quinoxaline-based metal-free organic sensitizers for dye-sensitized solar cells (DSSCs) has been reported, highlighting their potential in this area mtieat.org.

| Advanced Material | Application | Role of Quinoxaline | Ref. |

| Electroluminescent Materials | Organic Light-Emitting Diodes (OLEDs) | Electron-transporting and emissive core | capes.gov.brresearchgate.netsigmaaldrich.com |

| Organic Semiconductors | Organic Field-Effect Transistors (OFETs) | n-type or ambipolar charge transport | nih.govrsc.org |

| Dyes | Dye-Sensitized Solar Cells (DSSCs) | Light-harvesting sensitizer | mtieat.org |

Future Research Directions and Emerging Trends in Quinoxaline Chemistry

Development of Novel and Highly Efficient Synthetic Methodologies

A primary objective in contemporary quinoxaline (B1680401) chemistry is the development of more efficient and versatile synthetic routes. Traditional methods, often requiring harsh conditions and long reaction times, are being superseded by innovative strategies. mdpi.comsapub.org Researchers are exploring novel catalytic systems, including various nanocatalysts such as those based on iron, copper, gold, and titanium dioxide, to facilitate reactions under milder conditions with improved yields. rsc.org

The exploration of one-pot and multicomponent reactions continues to be a significant trend, as these approaches offer increased efficiency by reducing the number of purification steps and minimizing waste. mdpi.comdntb.gov.uaresearchgate.net Methodologies like the condensation of o-phenylenediamines with α-dicarbonyl compounds are being refined using a variety of catalysts, including recyclable and green options like bentonite (B74815) clay K-10 and various phosphate-based catalysts. mdpi.commdpi.com The use of microwave-assisted synthesis has also been shown to dramatically decrease reaction times, offering a rapid route to quinoxaline derivatives. mdpi.comudayton.edu

Future efforts will likely concentrate on expanding the substrate scope of these modern methods and discovering new catalytic systems that offer even greater activity and selectivity. rsc.org

| Modern Synthetic Approach | Key Advantages | Representative Catalyst/Condition | Reference |

|---|---|---|---|

| Nanocatalysis | High surface area, reusability, mild reaction conditions. | Fe3O4, Au/CeO2, monoclinic zirconia nanoparticles. | rsc.org |

| Organocatalysis | Metal-free, low toxicity, readily available. | Nitrilotris(methylenephosphonic acid), Phenol. | sapub.orgnih.gov |

| Microwave-Assisted Synthesis | Drastically reduced reaction times, often solvent-free. | Microwave irradiation, sometimes with a catalyst like Iodine. | mdpi.comsapub.orgudayton.edu |

| Multicomponent Reactions | High atom economy, simplified procedures, molecular diversity. | Various, often acid or metal-catalyzed. | dntb.gov.uaresearchgate.net |

Exploration of Undiscovered Reactivity Patterns and Selectivities

Beyond optimizing existing transformations, a key research direction is the discovery of fundamentally new ways to construct and functionalize the quinoxaline core. This involves exploring the reactivity of novel starting materials and developing reactions that proceed with high chemo-, regio-, and stereoselectivity. For instance, metal-free syntheses involving unique reaction pathways, such as the C-α-CH2-extrusion process from o-phenylenediamines and ynones, are emerging. nih.govorganic-chemistry.org

Researchers are continuously working on novel methodologies to "decorate" the quinoxaline scaffold with a wide array of functional groups, which is crucial for tuning the compound's biological and physical properties. rsc.orgresearchgate.net This includes developing new cross-coupling strategies and direct C-H functionalization methods that avoid the need for pre-functionalized starting materials. The goal is to build a toolkit of reactions that allow for the precise and predictable synthesis of complex quinoxaline derivatives for specific applications. tandfonline.com

Integration of Advanced Characterization Techniques with Computational Modeling for Structure-Reactivity Correlations

The synergy between experimental work and computational chemistry is becoming increasingly vital in advancing quinoxaline research. While standard analytical techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and mass spectrometry remain essential for structural elucidation, their integration with computational modeling provides deeper insights. orientjchem.orgtandfonline.comnih.govasmarya.edu.ly

Molecular docking and other computational studies are being used to predict and rationalize the biological activity of newly synthesized quinoxaline derivatives, guiding the design of more potent compounds. tandfonline.comnih.govnih.gov These in silico methods help in understanding the structure-activity relationships (SAR) and structure-property relationships that govern the behavior of these molecules. kit.edu Future trends will likely involve the use of more sophisticated computational models, including quantum mechanics (QM) and machine learning algorithms, to predict reaction outcomes, explore reaction mechanisms, and accelerate the discovery of quinoxalines with desired properties. nih.gov

| Technique | Application in Quinoxaline Chemistry | Key Insights Gained | Reference |

|---|---|---|---|

| NMR & Mass Spectrometry | Structural confirmation of synthesized compounds. | Verification of molecular structure and purity. | tandfonline.comnih.gov |

| Molecular Docking | Predicting binding modes of quinoxalines with biological targets (e.g., enzymes, receptors). | Rationalization of biological activity, guiding lead optimization. | tandfonline.comnih.govnih.gov |

| ADMET Prediction | In silico assessment of absorption, distribution, metabolism, excretion, and toxicity. | Evaluation of drug-likeness and potential liabilities of new compounds. | nih.govkit.edu |

| SAR Studies | Correlating structural modifications with changes in biological activity. | Identification of key pharmacophoric features for improved potency and selectivity. | tandfonline.comnih.govkit.edu |

Implementation of Flow Chemistry and Automated Synthesis for Quinoxaline Esters

The principles of flow chemistry, where reactions are run in a continuously flowing stream rather than in a batch-wise fashion, are beginning to be applied to the synthesis of heterocyclic compounds and offer significant potential for quinoxaline esters. tib.eu This technology allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, safety, and scalability.

While the application of flow chemistry specifically to quinoxaline ester synthesis is still an emerging area, it represents a logical next step for improving manufacturing processes. The automation of synthesis, often coupled with flow chemistry, can accelerate the production and screening of libraries of quinoxaline derivatives, which is particularly valuable in drug discovery programs. Future research will likely focus on developing robust and scalable flow chemistry protocols for the synthesis of key quinoxaline intermediates and final products, including esters like Ethyl 2-chloroquinoxaline-6-carboxylate.

Pursuit of Sustainable and Eco-Friendly Approaches in Quinoxaline Synthesis

There is a strong and growing emphasis on developing "green" and sustainable methods for synthesizing quinoxalines, in line with the broader trend in the chemical industry. researchgate.netijirt.orgbenthamdirect.com This involves adhering to the principles of green chemistry, such as minimizing waste, avoiding hazardous solvents and reagents, and improving energy efficiency. ekb.eg

Key strategies include the use of water or ethanol (B145695) as environmentally benign solvents, the development of highly efficient and recyclable catalysts, and the implementation of solvent-free reaction conditions. mdpi.comsapub.orgmdpi.comijirt.org For example, catalysts like bentonite clay and heteropolyacids have been shown to be effective and reusable for quinoxaline synthesis. mdpi.comnih.govnih.gov Furthermore, energy-efficient techniques such as microwave and ultrasound irradiation are being employed to reduce energy consumption and shorten reaction times. ijirt.org The use of starting materials derived from renewable resources, such as ethyl gallate, is another promising avenue for enhancing the sustainability of quinoxaline synthesis. jocpr.comjocpr.com The continued development of these eco-friendly approaches is essential for the environmentally responsible production of quinoxaline-based compounds. ekb.eg

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.